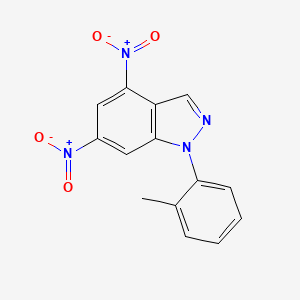![molecular formula C23H23NO4 B11084650 10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11084650.png)
10-(4-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-METHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE is a complex organic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound features a unique structure with a methoxyphenyl group and a dioxolo ring fused to the acridine core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 10-(4-METHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(4-METHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An antineoplastic agent used in cancer treatment.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C23H23NO4/c1-23(2)10-17-22(18(25)11-23)21(13-4-6-14(26-3)7-5-13)15-8-19-20(28-12-27-19)9-16(15)24-17/h4-9,21,24H,10-12H2,1-3H3 |
InChI Key |
XZYSBVMGYAAXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2Z)-4-oxo-3-(2-phenylethyl)-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11084570.png)
![ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate](/img/structure/B11084571.png)
![4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11084581.png)
![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11084582.png)
![4-Oxo-4-{[2-(pyridin-4-yl)ethyl]amino}butanoic acid](/img/structure/B11084590.png)
![3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11084594.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11084604.png)

![2-chloro-N-{4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11084621.png)

![1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084626.png)
![6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084632.png)
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B11084639.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11084643.png)
